molecular formula C9H12N2O B2939803 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one CAS No. 1340410-90-3

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one

Cat. No.: B2939803
CAS No.: 1340410-90-3
M. Wt: 164.208
InChI Key: CHLJFPQWWZRSPD-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a 1-methyl-1H-pyrazol-5-yl group. This compound is part of the pyrazole family, known for their versatile applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(4-5-10-11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLJFPQWWZRSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The applications of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one are not explicitly detailed in the provided search results. However, the search results do provide information on pyrazole-containing compounds and their applications.

General Information

  • Structure: this compound is a compound with the molecular formula C9H12N2O . It features a cyclopentanone ring substituted with a 1-methyl-1H-pyrazol-5-yl group .

Related Research and Applications of Pyrazole Derivatives

  • IRAK4 Inhibitors: Derivatives of N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been developed as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . These inhibitors show promise for treating inflammatory diseases .
  • Anti-Inflammatory Properties: 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) is reported to have anti-inflammatory properties in microglial cells and may prevent neuronal and behavioral deficits in a mouse model of Parkinson's disease .
  • Antiviral Activity: 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide derivatives are being explored as antiviral drugs targeting the PA-PB1 interface of influenza A virus polymerase .
  • Antiplatelet Activity: Phenyl pyrazole inverse agonists have been optimized for antiplatelet activity and selectivity, with potential as antithrombotic agents .
  • Anticonvulsant Activity: N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have demonstrated anticonvulsant activity .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentanone ring provides additional reactivity and potential for further functionalization compared to other pyrazole derivatives .

Biological Activity

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopentanone ring substituted with a 1-methyl-1H-pyrazole moiety. This unique structure contributes to its reactivity and interaction with biological macromolecules.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can influence the pharmacokinetics of other compounds and may lead to significant therapeutic applications .

Cellular Effects

The compound affects cellular processes by modulating key signaling pathways. Notably, it has been observed to influence the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles and cellular responses.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with specific amino acid residues in target proteins.
  • π-π Interactions : These interactions enhance binding affinity to various receptors and enzymes, potentially leading to inhibition or activation of their functions .

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. It has shown moderate efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

StudyFindings
Study 1 Investigated the compound's effect on cell viability in human chondro-sarcoma cells, showing an IC50 value of 53 nM against p38 MAPK, suggesting strong anti-inflammatory potential .
Study 2 Evaluated the antimicrobial activity against various strains; MIC values were determined at concentrations around 250 μg/mL, indicating moderate effectiveness .
Study 3 Explored the interaction with cytochrome P450 enzymes, revealing significant modulation of metabolic pathways that could impact drug interactions .

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